Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid is a chemical compound with the empirical formula C22H23NO5 and a molecular weight of 381.42 g/mol . It is a derivative of tetrahydropyran and contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aminomethyl group: This step involves the addition of an aminomethyl group to the tetrahydropyran ring, often through reductive amination or similar reactions.
Fmoc protection:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid undergoes various chemical reactions, including:
Substitution reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Coupling reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Fmoc deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Peptide coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products Formed
Fmoc deprotection: The major product is the free amine, which can be further functionalized.
Peptide coupling: The major products are peptides or peptide derivatives containing the tetrahydropyran moiety.
Scientific Research Applications
Chemistry
Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid is widely used in peptide synthesis as a building block for the preparation of complex peptides and peptidomimetics .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions by incorporating it into synthetic peptides .
Medicine
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and as an intermediate in the production of other bioactive compounds .
Mechanism of Action
The mechanism of action of Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amine, which can then participate in further reactions or interactions .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-1-aminomethyl-cyclohexane carboxylic acid
- trans-4-(Fmoc-methylaminomethyl)-cyclohexane carboxylic acid
- 4-(Aminomethyl)-cyclohexanecarboxylic acid
- 4-cyano-tetrahydropyran-4-carboxylic acid
- Tetrahydropyranyl-4-acetic acid
Uniqueness
Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid is unique due to its tetrahydropyran ring structure, which imparts specific steric and electronic properties that can influence the behavior of peptides and peptidomimetics. This makes it a valuable building block in the synthesis of complex peptides with unique biological activities .
Properties
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-20(25)22(9-11-27-12-10-22)14-23-21(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBOLCNCZREYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.